13-Oxabicyclo[10.1.0]tridecane

Catalog No.
S1893164
CAS No.
286-99-7
M.F
C12H22O
M. Wt
182.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
13-Oxabicyclo[10.1.0]tridecane

CAS Number

286-99-7

Product Name

13-Oxabicyclo[10.1.0]tridecane

IUPAC Name

13-oxabicyclo[10.1.0]tridecane

Molecular Formula

C12H22O

Molecular Weight

182.3 g/mol

InChI

InChI=1S/C12H22O/c1-2-4-6-8-10-12-11(13-12)9-7-5-3-1/h11-12H,1-10H2

InChI Key

VLJLXEKIAALSJE-UHFFFAOYSA-N

SMILES

C1CCCCCC2C(O2)CCCC1

Canonical SMILES

C1CCCCCC2C(O2)CCCC1

13-Oxabicyclo[10.1.0]tridecane is a bicyclic organic compound characterized by its unique molecular structure, which includes a 13-membered ring with an oxygen atom incorporated into the framework. Its molecular formula is C12H22OC_{12}H_{22}O and it has a molecular weight of approximately 182.30 g/mol. The compound exhibits interesting physical properties, including a boiling point that allows it to be studied under various conditions in synthetic and biological contexts .

13-Oxabicyclo[10.1.0]tridecane itself does not possess a well-defined mechanism of action in biological systems. Its primary function lies in its role as a chemical intermediate. However, the reactive epoxide ring can interact with biomolecules containing nucleophilic groups, potentially leading to undesired effects depending on the context [].

  • Toxicity: Data on the specific toxicity of 13-Oxabicyclo[10.1.0]tridecane is limited. However, epoxides in general can be irritating to the skin, eyes, and respiratory system [].
  • Flammability: Combustible liquid [].
  • Reactivity: The epoxide ring can react exothermically with strong acids or bases [].

Bicyclic ethers are organic molecules that contain two ether groups (C-O-C) within a ring structure. Research into bicyclic ethers explores their potential applications in various fields, including:

  • Medicinal Chemistry: Some bicyclic ethers exhibit biological activity, making them interesting candidates for drug discovery [PubChem, National Institutes of Health (.gov)]. Their properties are being explored for potential use in pharmaceuticals [].
  • Material Science: Certain bicyclic ethers can be used as building blocks for the creation of new materials with unique properties, such as polymers or liquid crystals [].
, including rearrangement and oxidation reactions. These transformations can lead to the formation of different derivatives, which may exhibit distinct chemical properties and biological activities. Specifically, its rearrangement reactions suggest potential interactions with various biochemical pathways, influencing the structure and function of other molecules involved in these pathways.

Research indicates that 13-Oxabicyclo[10.1.0]tridecane has notable biological activity, particularly in the context of cancer research. It has been evaluated for its binding affinity towards estrogen receptors, where it demonstrated reasonable glide scores in docking studies, indicating potential as a therapeutic agent against breast cancer . The compound's ability to form hydrogen bonds with specific amino acids in receptor sites enhances its interaction capabilities, suggesting a role in modulating biological processes .

Synthesis of 13-Oxabicyclo[10.1.0]tridecane can be achieved through several methods:

  • Enantioselective Synthesis: Multi-step processes starting from chiral compounds have been explored to yield this compound and its derivatives.
  • Rearrangement Reactions: Catalytic rearrangements can also be employed to synthesize this compound from simpler precursors.
  • Oxidative Methods: Oxidation of suitable starting materials can lead to the formation of 13-Oxabicyclo[10.1.0]tridecane under controlled conditions .

The applications of 13-Oxabicyclo[10.1.0]tridecane span various fields:

  • Pharmaceuticals: Its potential as an anti-cancer agent positions it as a candidate for drug development.
  • Synthetic Organic Chemistry: It serves as a building block for synthesizing more complex organic molecules.
  • Biochemical Research: The compound's interactions with biological receptors make it valuable for studying receptor-ligand dynamics and signaling pathways .

Interaction studies have shown that 13-Oxabicyclo[10.1.0]tridecane can effectively bind to estrogen receptors, demonstrating significant ligand efficiency and binding affinity compared to other compounds tested in similar contexts. Its docking scores indicate that while it may not be the most potent ligand, it still holds promise for further exploration in therapeutic applications against hormone-dependent cancers .

Several compounds share structural characteristics with 13-Oxabicyclo[10.1.0]tridecane, allowing for comparative analysis:

Compound NameMolecular FormulaMolecular WeightUnique Features
CyclodecanolC10H18O158.25 g/molContains no oxygen in the bicyclic framework
Pyridine-3-CarboxamideC6H6N2O138.12 g/molExhibits strong hydrogen bonding capabilities
1-Chloro-3-naphthalen-1-yl-propan-2-oneC15H13ClO248.72 g/molContains aromatic systems enhancing stability
Cholesta-4,6-dien-3-oneC27H44O396.65 g/molSteroidal structure with diverse biological roles

The uniqueness of 13-Oxabicyclo[10.1.0]tridecane lies in its specific bicyclic structure combined with an oxygen atom, which influences its reactivity and interaction profile compared to other similar compounds.

Molecular Structure and Bonding Characteristics

13-Oxabicyclo[10.1.0]tridecane is a bicyclic organic compound characterized by its unique molecular architecture that incorporates an oxygen atom within a bridged ring system [1] [2]. The compound possesses the molecular formula C₁₂H₂₂O and exhibits a molecular weight of 182.30 grams per mole [1] [2]. The structure consists of a 13-membered ring system containing an oxygen atom and a fused cyclopropane ring, creating a distinctive bicyclic ether framework [1].

The bonding characteristics of this compound are defined by the presence of an ether functional group bridging a large cyclic framework. The oxygen atom in the structure is sp³ hybridized and forms sigma bonds with adjacent carbon atoms [4]. The bicyclic nature of the compound introduces significant structural rigidity compared to linear ethers, with the cyclopropane ring component contributing additional ring strain to the overall molecular architecture [5] [6].

The compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature as 13-oxabicyclo[10.1.0]tridecane, where the numerical designation [10.1.0] indicates the number of carbon atoms in each bridge connecting the two bridgehead carbons [1] [2]. This nomenclature system clearly identifies the bicyclic structure with bridges of ten, one, and zero carbon atoms respectively [5].

Stereochemical Configurations and Isomerism

The stereochemical aspects of 13-oxabicyclo[10.1.0]tridecane involve the potential for geometric isomerism due to the presence of the epoxide functionality within the large ring system [7] [8]. The compound can exist as a mixture of stereoisomers, specifically as cis and trans configurations across the epoxide bridge [7] [9]. These stereoisomers arise from the different spatial orientations of substituents relative to the cyclopropane ring plane [8] [10].

The structural database indicates that 13-oxabicyclo[10.1.0]tridecane is commonly encountered as a mixture of isomers, with both cis and trans forms being present in commercial preparations [7] [9]. The stereochemical designation (1R,12S)-13-oxabicyclo[10.1.0]tridecane represents one specific stereoisomeric form of the compound [11]. The presence of two defined stereocenters in the molecule contributes to its overall stereochemical complexity [11].

The conformational properties of the 13-membered ring system allow for significant flexibility compared to smaller ring systems, which influences the relative stability and interconversion rates between different stereoisomeric forms [12] [13]. The large ring size reduces conformational constraints that might otherwise prevent stereoisomeric interconversion, although the bicyclic nature still imposes considerable structural rigidity [12].

Physical Constants and Measurable Parameters

Melting Point (-11.5°C) and Boiling Point (274.0°C)

The thermal properties of 13-oxabicyclo[10.1.0]tridecane reflect its molecular structure and intermolecular interactions. The compound exhibits a melting point of -7.0°C, indicating that it exists as a liquid at standard room temperature conditions [9] [14] [15]. Different sources report slight variations in this value, with some indicating melting points ranging from -11.5°C to -7.0°C [9] [15] [16].

The boiling point of 13-oxabicyclo[10.1.0]tridecane is consistently reported as 274-276°C under standard atmospheric pressure [9] [14] [16] [17]. This relatively high boiling point reflects the significant molecular weight and the presence of the ether oxygen atom, which can participate in dipole-dipole interactions [9] [14]. The narrow range of boiling point values (274-276°C) across multiple sources demonstrates the consistency of this physical property measurement [9] [16] [17].

Alternative estimation methods predict slightly different boiling point values, with computational models suggesting a boiling point of approximately 231.7°C using adapted Stein and Brown methodology [18]. These variations highlight the importance of experimental determination versus theoretical prediction for accurate physical property characterization [18].

Density and Physical State (978 kg/m³ at 20°C)

The density of 13-oxabicyclo[10.1.0]tridecane is reported as 0.947 grams per milliliter at 20°C, which corresponds to 947 kilograms per cubic meter [9] [14] [16] [17]. This density value is consistent across multiple literature sources and represents the compound in its liquid state at standard temperature conditions [9] [16] [17]. The relatively high density compared to simple hydrocarbons reflects the presence of the oxygen heteroatom within the molecular structure [9] [14].

The physical state of the compound at room temperature is that of a clear, colorless to light yellow liquid [9] [16] [17]. The liquid nature at ambient conditions is consistent with the reported melting point below room temperature [9] [16]. The refractive index of the compound is documented as n₂₀/D = 1.481, providing additional characterization of its optical properties [9] [19] [16].

The molar volume of 13-oxabicyclo[10.1.0]tridecane can be calculated as 192.5 milliliters per mole based on its molecular weight and density [2]. This parameter provides insight into the molecular packing efficiency and intermolecular interactions within the liquid phase [2].

Solubility Parameters and Partition Coefficients

The solubility characteristics of 13-oxabicyclo[10.1.0]tridecane are influenced by its bicyclic ether structure and molecular size. The octanol-water partition coefficient (Log P) is reported as 4.70, indicating significant lipophilicity and preferential partitioning into organic phases [18] [14]. This high partition coefficient reflects the predominantly hydrocarbon nature of the molecule with limited water solubility [18] [14].

Computational estimates suggest an aqueous solubility of approximately 5.2 milligrams per liter at 25°C [18]. This low water solubility is consistent with the high octanol-water partition coefficient and confirms the compound's hydrophobic character [18]. The limited aqueous solubility necessitates the use of organic solvents for most applications and analytical procedures [18].

ParameterValueTemperature (°C)Reference
Log P (octanol-water)4.7025 [18] [14]
Water solubility5.2 mg/L25 [18]
Vapor pressure0.111 mmHg25 [18]
Henry's Law constant1.52×10⁻³ atm·m³/mol25 [18]

Additional partition coefficients include the octanol-air partition coefficient (Log Koa) estimated at 5.907, which provides information about the compound's volatility and environmental fate [18]. The Henry's Law constant of 1.52×10⁻³ atm·m³/mol indicates moderate volatility from aqueous solutions [18].

Spectroscopic Analysis and Structural Determination

Nuclear Magnetic Resonance Spectroscopic Characteristics

Nuclear magnetic resonance spectroscopy provides detailed structural information about 13-oxabicyclo[10.1.0]tridecane through analysis of both proton and carbon-13 spectra. The bicyclic structure creates a complex pattern of chemical shifts and coupling constants that reflect the unique electronic environment of the molecule [11] [20]. The presence of the epoxide functionality and the large ring system contribute to characteristic spectroscopic signatures [20].

The stereochemical complexity of 13-oxabicyclo[10.1.0]tridecane manifests in nuclear magnetic resonance spectra through the observation of multiple conformational states [11] [12]. The 13-membered ring system exhibits conformational flexibility that can lead to peak broadening or splitting in nuclear magnetic resonance spectra, particularly at lower temperatures where conformational exchange rates become comparable to nuclear magnetic resonance timescales [12] [13].

Specific chemical shift assignments for the compound include characteristic signals for the epoxide protons and carbons, which appear in distinct regions of the spectrum due to the deshielding effects of the oxygen atom [20]. The large ring system carbons produce complex multiplets in both proton and carbon-13 spectra due to the conformational averaging and coupling patterns inherent in the bicyclic structure [20].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of 13-oxabicyclo[10.1.0]tridecane reveals characteristic fragmentation patterns that provide structural information about the bicyclic ether system [21] [22] [23]. The molecular ion peak appears at mass-to-charge ratio 182, corresponding to the molecular weight of the compound [1] [23]. The fragmentation behavior follows typical patterns observed for cyclic ethers and epoxides [21] [22].

Key fragmentation pathways include the loss of formaldehyde units (mass 30) from the molecular ion, which is characteristic of epoxide ring-opening reactions under electron impact conditions [21] [22]. Additional fragments result from the sequential loss of methylene units and ring-opening processes that are facilitated by the ring strain present in the bicyclic system [21] [22].

The mass spectrum exhibits base peaks and significant fragment ions that correspond to the rearrangement and fragmentation of the large ring system [22] [23]. The specific fragmentation pattern includes ions at mass-to-charge ratios that reflect the systematic breakdown of the carbon chain while retaining or eliminating the oxygen functionality [21] [22].

Infrared Spectroscopy Analysis

Infrared spectroscopy of 13-oxabicyclo[10.1.0]tridecane provides information about the functional groups and bonding characteristics within the molecule [24] [25]. The spectrum exhibits characteristic absorption bands for carbon-hydrogen stretching vibrations in the aliphatic region between 2800-3000 wavenumbers [24] [25]. The absence of broad peaks in the 3200-3600 wavenumber region confirms the lack of hydroxyl functionality [24].

The carbon-oxygen stretching vibrations appear in the fingerprint region of the infrared spectrum, with characteristic bands for the ether linkage and epoxide functionality [24] [25]. The specific positions and intensities of these bands reflect the unique bonding environment within the bicyclic structure [24] [25]. The ring strain present in the cyclopropane portion of the molecule may influence the exact positions of certain vibrational modes [26].

Intramolecular Etherification Mechanisms

The synthesis of 13-Oxabicyclo[10.1.0]tridecane through intramolecular etherification represents one of the most fundamental and widely employed classical approaches . This methodology involves the cyclization of suitable linear or cyclic precursors through intramolecular nucleophilic attack of an oxygen nucleophile on an electrophilic carbon center. The mechanism proceeds through a nucleophilic substitution pathway, typically following an SN2 mechanism when primary alkyl halides or similar leaving groups are employed [2] [3].

The intramolecular Williamson ether synthesis serves as the cornerstone of this approach, where an alkoxide nucleophile attacks an alkyl halide within the same molecule to form the cyclic ether structure [3]. The reaction mechanism involves initial deprotonation of the alcohol functionality using a strong base such as sodium hydride or potassium hydride, generating the highly nucleophilic alkoxide ion. This alkoxide then performs an intramolecular SN2 displacement of the leaving group, resulting in ring closure and formation of the bicyclic ether framework [2].

The stereochemical outcome of intramolecular etherification is particularly important for 13-Oxabicyclo[10.1.0]tridecane synthesis. The ring closure process typically proceeds with inversion of configuration at the electrophilic carbon center, following the established SN2 mechanism [4]. This stereospecific process enables the controlled formation of specific stereoisomers, which is crucial for applications requiring defined three-dimensional molecular architectures.

Mechanistic Pathway Analysis

The intramolecular etherification mechanism can be divided into several discrete steps:

  • Activation Phase: The alcohol precursor is treated with a strong base (typically sodium hydride or potassium hydride) to generate the alkoxide nucleophile
  • Cyclization Phase: The alkoxide performs intramolecular nucleophilic attack on the electrophilic carbon bearing the leaving group
  • Ring Closure: Formation of the C-O bond results in generation of the bicyclic ether structure with concomitant elimination of the leaving group

The efficiency of this process depends heavily on the conformational preferences of the precursor molecule and the ability to achieve the appropriate geometric arrangement for cyclization [2]. Ring strain considerations play a crucial role, as the formation of the 13-membered ring with the bridging oxygen atom requires careful balance between entropic and enthalpic factors.

Acid-Catalyzed Cyclization of Long-Chain Diols

Acid-catalyzed cyclization of long-chain diols represents another classical approach for accessing 13-Oxabicyclo[10.1.0]tridecane frameworks [5]. This methodology exploits the ability of strong acids to activate hydroxyl groups toward nucleophilic displacement, enabling intramolecular cyclization through protonation and subsequent elimination of water.

The mechanism involves initial protonation of one hydroxyl group by the acid catalyst, converting it into a good leaving group (water) [6] [4]. The remaining hydroxyl group then acts as an intramolecular nucleophile, attacking the protonated carbon center to form the cyclic ether. This process typically requires elevated temperatures and strong acid catalysts such as sulfuric acid, p-toluenesulfonic acid, or phosphoric acid [5].

Stereochemical Control in Acid-Catalyzed Cyclization

The stereochemical outcome of acid-catalyzed cyclization is influenced by several factors, including the nature of the acid catalyst, reaction temperature, and the substitution pattern of the diol precursor [4]. The reaction typically proceeds through a carbocation intermediate when secondary or tertiary alcohols are involved, leading to potential racemization. However, when primary alcohols are employed, the SN2-like mechanism predominates, resulting in inversion of configuration [4].

The choice of acid catalyst significantly affects both the reaction rate and selectivity. Lewis acids such as aluminum chloride and iron(III) chloride can promote different mechanistic pathways compared to Brønsted acids, sometimes leading to improved selectivity but requiring careful optimization of reaction conditions [4].

Solvent Effects and Reaction Conditions

The solvent environment plays a critical role in acid-catalyzed cyclization reactions. Polar protic solvents can stabilize charged intermediates but may compete with the intramolecular cyclization process. Conversely, polar aprotic solvents such as dimethyl sulfoxide or acetonitrile can enhance the nucleophilicity of the hydroxyl group while providing adequate solvation for the acid catalyst [5].

Reaction temperature optimization is essential for achieving high yields while minimizing side reactions. Elevated temperatures (typically 80-120°C) are required to overcome the activation energy barrier for ring closure, but excessive temperatures can lead to decomposition or unwanted rearrangement reactions [5].

Modern Synthetic Approaches

Transition Metal-Catalyzed Reactions

Transition metal catalysis has revolutionized the synthesis of complex bicyclic ether structures, including 13-Oxabicyclo[10.1.0]tridecane, by enabling novel disconnection strategies and providing enhanced selectivity under mild reaction conditions [7] [8] [9]. The use of transition metals allows for the activation of unreactive bonds and the orchestration of complex cascade reactions that would be difficult or impossible to achieve using classical methods.

Rhodium-Catalyzed Approaches

Rhodium catalysis has emerged as a powerful tool for the construction of oxabicyclic frameworks through various mechanistic pathways [10] [11] [12]. The versatility of rhodium complexes enables multiple reaction modes, including oxidative cyclization, epoxide-opening cascades, and carbene-mediated transformations. Rhodium-catalyzed endo-selective epoxide-opening cascades have been particularly successful in constructing complex polyether structures, with [Rh(CO)2Cl]2 serving as an effective catalyst for synthesizing oxepanes and oxepane-containing polyethers [10] [13].

The mechanism of rhodium-catalyzed cyclization typically involves coordination of the metal center to alkene or alkyne functionalities, followed by intramolecular nucleophilic attack by pendant hydroxyl groups. This process can be fine-tuned through ligand modification and reaction condition optimization to achieve excellent stereo- and regioselectivity [11].

Palladium-Catalyzed Cascade Reactions

Palladium catalysis offers unique opportunities for the construction of bicyclic ethers through cascade cyclization processes [14] [15] [16]. The ability of palladium to mediate multiple bond-forming events in a single synthetic operation makes it particularly attractive for accessing complex molecular architectures with high efficiency.

Palladium-catalyzed oxidative cyclization-redox relay-π-allyl-Pd cyclization cascades have been developed to provide efficient access to bicyclic ether scaffolds from readily available linear diene-diol substrates [14] [17]. This methodology employs a redox-relay process to transmit reactivity between an initial oxypalladative cyclization and a subsequent π-allyl-Pd cyclization at remote sites, affording a variety of bicyclic ether scaffolds with complete diastereoselectivity for cis-ring fusion [14].

The mechanistic complexity of these cascade reactions requires careful optimization of reaction parameters, including catalyst loading, solvent system, temperature, and reaction atmosphere. The use of specific ligands and additives can dramatically influence both the efficiency and selectivity of the transformation [15].

Osmium-Catalyzed Oxidative Cyclization

Osmium-catalyzed oxidative cyclization represents another important class of transition metal-mediated reactions for bicyclic ether synthesis [18] [19]. The osmium-catalyzed oxidative cyclization of vicinal diols onto proximal olefins has been exploited as a key step for the construction of tetrahydrofuran-containing natural products, with the methodology being extendable to larger ring systems [18].

The reaction typically employs catalytic osmium tetroxide in combination with a co-oxidant such as trimethylamine N-oxide, under acidic conditions provided by trifluoroacetic acid [18] [19]. The mechanism involves initial formation of an osmium(VI) dioxoglycolate intermediate, followed by intramolecular cyclization to generate the desired bicyclic ether structure [19].

Continuous Flow Chemistry Applications

Continuous flow chemistry has emerged as a transformative technology for organic synthesis, offering significant advantages over traditional batch processes for the preparation of complex molecules including 13-Oxabicyclo[10.1.0]tridecane [20] [21] [22]. Flow chemistry provides superior mass and heat transfer, enhanced safety, increased efficiency, reduced waste, and superior scalability and reproducibility compared to batch methods [21].

Flow Reactor Design and Implementation

The design of continuous flow reactors for bicyclic ether synthesis requires careful consideration of residence time, temperature control, mixing efficiency, and pressure management [20] [22]. Microreactor technology enables precise control over reaction parameters, allowing for optimization of reaction conditions that would be difficult to achieve in batch systems [22].

Flow photochemistry has proven particularly valuable for the synthesis of bicyclic compounds, as demonstrated in the scalable synthesis of 2-oxabicyclo[2.2.0]hex-5-en-3-one, where flow conditions reduced reaction times from 24 hours to 10 minutes while achieving significantly improved throughput [23] [24]. The enhanced irradiation efficiency in flow systems allows for more uniform light penetration and better photochemical conversion rates [22].

Advantages in Bicyclic Ether Synthesis

The application of continuous flow chemistry to bicyclic ether synthesis offers several key advantages:

  • Enhanced Heat Transfer: The high surface-area-to-volume ratio in microchannels provides superior heat transfer, enabling better temperature control for exothermic cyclization reactions [21] [25].

  • Improved Mass Transfer: Better mixing in flow systems enhances the efficiency of multiphase reactions and reactions involving gaseous components [21] [26].

  • Safety Considerations: Flow chemistry enables the safe handling of hazardous reagents and reaction conditions that would be problematic in batch systems [21] [25].

  • Scalability: Flow processes can be readily scaled through numbering-up strategies or by increasing residence time and flow rates [20] [25].

Process Optimization in Flow Systems

The optimization of flow processes for bicyclic ether synthesis involves systematic investigation of multiple parameters including flow rate, temperature, catalyst loading, and solvent composition [20] [27]. Automated optimization platforms combined with process analytical technology enable rapid identification of optimal reaction conditions while minimizing material consumption [28] [27].

The use of dynamic flow conditions, where process inputs are adjusted in a controlled manner to collect transient reaction results, maximizes reaction information content and enables more efficient optimization compared to traditional steady-state approaches [28]. This methodology has been successfully applied to nucleophilic aromatic substitution reactions and can be extended to bicyclic ether synthesis.

Industrial Production Techniques

Optimization of Reaction Parameters

Industrial production of 13-Oxabicyclo[10.1.0]tridecane requires comprehensive optimization of reaction parameters to achieve economically viable yields while maintaining product quality and minimizing environmental impact [29] [30] [31]. The optimization process involves systematic investigation of multiple interconnected variables that affect both reaction efficiency and selectivity.

Temperature Optimization

Temperature control represents one of the most critical parameters in industrial bicyclic ether synthesis [31]. For 13-Oxabicyclo[10.1.0]tridecane production, optimal temperatures typically range from 80-120°C, with many reactions showing maximum efficiency around 110°C [30]. The temperature-yield relationship generally follows an Arrhenius-type behavior, where reaction rates increase exponentially with temperature up to an optimal point, beyond which decomposition reactions begin to compete with the desired cyclization [31].

Industrial temperature optimization must consider both thermodynamic and kinetic factors. Higher temperatures accelerate reaction rates but may also promote side reactions, reduce selectivity, and increase energy costs [31]. The economic balance between reaction time, yield, and energy consumption requires careful analysis of the complete process economics.

Catalyst Loading and Selection

Catalyst optimization involves determining the minimum loading required to achieve acceptable reaction rates while maximizing catalyst turnover numbers [30] [31]. For rhodium-catalyzed processes, optimal catalyst loadings typically range from 5-15 mol%, with diminishing returns observed at higher loadings [30]. The relationship between catalyst loading and yield often shows a plateau effect, where increases beyond the optimal loading provide minimal benefit while significantly increasing costs [30].

The selection of appropriate catalyst systems must consider factors including activity, selectivity, stability, and cost. Heterogeneous catalysts offer advantages for industrial applications due to ease of separation and potential for recycling, but may require higher loadings or more forcing conditions compared to homogeneous systems [32].

Solvent System Optimization

Solvent selection plays a crucial role in industrial bicyclic ether synthesis, affecting reaction rate, selectivity, product isolation, and environmental impact [33] [34]. Polar aprotic solvents such as acetonitrile, dimethylformamide, and dimethyl sulfoxide are generally preferred for cyclization reactions due to their ability to stabilize charged intermediates while not competing with the intramolecular nucleophile [5].

Industrial solvent optimization must consider factors including:

  • Reaction rate and selectivity enhancement
  • Product solubility and isolation efficiency
  • Solvent recovery and recycling potential
  • Environmental and safety considerations
  • Regulatory compliance and waste treatment costs [34]

Concentration and Mixing Effects

Reaction concentration optimization involves balancing productivity (higher concentrations enable processing more material per batch) against selectivity (higher concentrations may promote intermolecular side reactions) [31]. For intramolecular cyclization reactions like those used in 13-Oxabicyclo[10.1.0]tridecane synthesis, moderate concentrations (0.01-0.1 M) are typically optimal to minimize intermolecular competing reactions while maintaining reasonable productivity [30].

Mixing efficiency becomes critical in industrial-scale reactions, particularly for heterogeneous systems or reactions involving multiple phases [32]. Inadequate mixing can lead to local concentration gradients, hot spots, and reduced selectivity. Advanced mixing technologies, including static mixers, high-shear impellers, and microreactor systems, can significantly improve reaction performance [32].

Purification and Isolation Methods

Industrial purification of 13-Oxabicyclo[10.1.0]tridecane requires efficient, scalable methods that can handle large volumes while achieving the required product purity specifications [35] [36] [37]. The choice of purification strategy depends on the scale of operation, required purity, economic constraints, and environmental considerations.

Column Chromatography at Industrial Scale

While column chromatography is traditionally viewed as a laboratory-scale technique, modern industrial chromatography systems can handle kilogram quantities of crude product [37] [38]. Industrial chromatography systems employ specialized equipment including large-diameter columns, automated fraction collection, and solvent recycling systems to achieve economic viability [38].

For bicyclic ether purification, silica gel remains the most commonly used stationary phase, with gradient elution using hexane-ethyl acetate mixtures providing effective separation [36] [37]. The optimization of mobile phase composition is critical for achieving baseline separation while minimizing solvent consumption and processing time [38].

Industrial chromatography optimization involves:

  • Column efficiency maximization through particle size and packing optimization
  • Mobile phase optimization for selectivity and speed
  • Load optimization to maximize throughput while maintaining resolution
  • Solvent recovery and recycling to reduce operating costs [38]

Crystallization-Based Purification

Crystallization represents the most economically attractive purification method for industrial-scale production when applicable [39] [40]. The development of crystallization processes for 13-Oxabicyclo[10.1.0]tridecane requires understanding of solubility behavior, polymorphism, and nucleation kinetics in various solvent systems [40].

Crystallization optimization involves systematic investigation of:

  • Solvent selection based on solubility differences and selectivity
  • Temperature profiles for controlled nucleation and growth
  • Seeding strategies to control particle size and polymorphic form
  • Anti-solvent addition rates and mixing conditions [40]

The use of complexation-mediated crystallization can provide unique opportunities for purification of bicyclic ethers, where crown ether or similar complexing agents can selectively solubilize impurities while allowing the desired product to crystallize [40].

Advanced Separation Technologies

Supercritical fluid chromatography (SFC) has gained increasing attention for industrial bicyclic ether purification due to its environmental advantages and unique selectivity [35]. SFC systems using carbon dioxide modified with alcohols can achieve excellent enantiomeric separations for chiral bicyclic ethers while reducing solvent consumption and enabling rapid processing [35].

The optimization of SFC conditions involves:

  • Mobile phase composition (CO2, modifier, additives)
  • Pressure and temperature optimization
  • Chiral stationary phase selection
  • Flow rate and injection volume optimization [35]

High-speed counter-current chromatography (HSCCC) offers another alternative for industrial-scale purification, particularly for thermally sensitive compounds [41]. HSCCC employs liquid-liquid partition chromatography without solid support, eliminating the risk of sample degradation and enabling recovery of 100% of the injected sample [41].

Process Integration and Economics

Industrial purification process design must consider the integration of purification with upstream synthesis and downstream formulation operations [32]. The optimization of overall process economics may favor accepting lower individual step yields if overall process efficiency is improved [32].

Key economic considerations include:

  • Capital equipment costs and depreciation
  • Operating costs including solvents, utilities, and labor
  • Product recovery and yield optimization
  • Waste treatment and disposal costs
  • Regulatory compliance and environmental impact [34]

Physical Description

Liquid

XLogP3

4.4

GHS Hazard Statements

Aggregated GHS information provided by 121 companies from 3 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 82 of 121 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 39 of 121 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

286-99-7

General Manufacturing Information

All other basic organic chemical manufacturing
13-Oxabicyclo[10.1.0]tridecane: ACTIVE

Dates

Last modified: 08-16-2023

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